2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine
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Overview
Description
2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,3-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyridine and triazole rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring.
For example, the synthesis may start with the preparation of 4-bromo-5-methyl-1H-1,2,3-triazole, which can then be coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the cycloaddition step to form the triazole ring.
Palladium Catalysts: Employed in cross-coupling reactions to attach the triazole ring to the pyridine ring.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted triazole derivatives .
Scientific Research Applications
2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole or pyridine moieties.
Materials Science: It can be used in the development of new materials, such as polymers or coordination complexes, due to its ability to form stable bonds with metals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-5-methyl-2H-1,2,3-triazol-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methyl-2H-1,2,3-triazol-2-yl)pyridine: Lacks the halogen substituent, which may affect its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in 2-(4-Bromo-5-methyl-2H-1,2,3-triazol-2-yl)pyridine can enhance its reactivity in substitution reactions and its ability to form coordination complexes with metals. This makes it a versatile compound for various applications in chemistry and materials science .
Properties
CAS No. |
1431729-40-6 |
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Molecular Formula |
C8H7BrN4 |
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(4-bromo-5-methyltriazol-2-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-6-8(9)12-13(11-6)7-4-2-3-5-10-7/h2-5H,1H3 |
InChI Key |
NRKCEVVWENBIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1Br)C2=CC=CC=N2 |
Origin of Product |
United States |
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